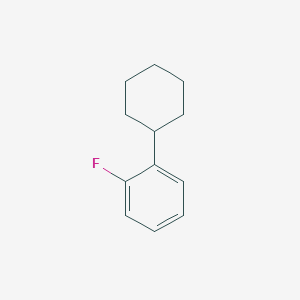

1-Cyclohexyl-2-fluorobenzene

Beschreibung

Overview of Synthetic Tractability in Organic Chemistry

Synthetic tractability refers to the feasibility of synthesizing a molecule, a critical consideration for medicinal chemists and those in drug discovery. uniroma1.it This concept encompasses not just the possibility of a synthetic route but also practical factors like the cost of starting materials, the efficiency of the reactions, and the ease of scaling up the production. uniroma1.it In the quest for new drugs and materials, computational models and generative algorithms are increasingly used to design novel molecules; however, a major challenge remains ensuring that these de novo designs are synthetically tractable. arxiv.orgtandfonline.com Therefore, strategies that employ commercially available building blocks and well-established reaction templates are often favored as they offer more realistic and actionable synthesis pathways. arxiv.org The development of new synthetic methods is crucial for expanding the boundaries of what is considered synthetically tractable, allowing for the creation and experimental evaluation of novel molecular targets. acs.org

Significance of Fluorinated Aromatic Systems in Chemical Transformations

The incorporation of fluorine into aromatic systems profoundly alters their physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can decrease the ring's reactivity towards electrophilic substitution. numberanalytics.com This electronic effect can also lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the HOMO-LUMO gap and enhancing molecular stability. numberanalytics.com This added stability contributes to the high thermal stability and chemical resistance often seen in fluorinated compounds. numberanalytics.comacs.org Consequently, fluorinated aromatics are pivotal in modern chemistry, finding extensive use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like fluoropolymers and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com The activation and transformation of the carbon-fluorine (C-F) bond, while challenging due to its high bond energy, is a highly desirable process in organic chemistry for creating valuable fluorinated compounds. mdpi.com

Context of Cyclohexyl-Substituted Arenes in Synthetic Strategies

Cyclohexyl-substituted arenes are a class of compounds utilized in various synthetic strategies, notably in materials science. The incorporation of a cyclohexyl group can significantly influence a molecule's physical properties. For example, research has shown that adding cyclohexyl-phenyl groups to an anthracene (B1667546) core results in a semiconductor material with remarkably high thermal stability compared to its analogue with a linear alkyl chain. frontiersin.org The synthesis of these compounds often involves cross-coupling reactions. arkat-usa.orgfrontiersin.org Polysubstituted arenes, in general, are foundational structures in a vast array of natural products, pharmaceuticals, and functional materials. rsc.orgnih.gov The development of efficient methods, such as benzannulation and cross-coupling, to create these structures with flexible and controlled substitution patterns is a major focus in organic synthesis. rsc.orgnih.gov

Properties of 1-Cyclohexyl-2-fluorobenzene

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1717-82-4 | chemsrc.comepa.gov |

| Molecular Formula | C₁₂H₁₅F | chemsrc.com |

| Molecular Weight | 178.246 g/mol | chemsrc.com |

| Exact Mass | 178.11600 u | chemsrc.com |

| LogP | 3.87340 | chemsrc.com |

Spectroscopic Data

Characterization of this compound has been performed using various spectroscopic methods.

| Spectroscopy | Data | Source |

| Mass Spectrometry (EI) | m/z (%): 178 (3) [M+], 160 (100) [MH+-F], 131 (12) [C₁₀H₁₁+], 128 (13) | db-thueringen.de |

| ¹³C{¹H} NMR (101 MHz, CDCl₃) | δ 161.5 (d, J = 244.1 Hz), 131.7 (d, J = 5.2 Hz) | rsc.org |

Synthesis and Research Findings

Research has focused on efficient synthetic protocols for this compound, primarily through transition metal-catalyzed cross-coupling reactions. A notable study investigated the coupling of 1-bromo-2-fluorobenzene (B92463) with cyclohexyl magnesium bromide. arkat-usa.org This work systematically evaluated the effectiveness of various iron, nickel, and palladium-based precatalysts.

The general reaction involves stirring the fluorinated bromobenzene (B47551) derivative with the catalyst in tetrahydrofuran (B95107) (THF), followed by the addition of the cyclohexyl magnesium bromide Grignard reagent. arkat-usa.orgdb-thueringen.de The study found that palladium-based catalysts generally provided high yields of the coupling product. arkat-usa.org In contrast, nickel and iron catalysts required the addition of lithium halides to achieve comparable efficiencies. arkat-usa.org The yields were also observed to depend on the specific ligands attached to the metal center. arkat-usa.org

The table below summarizes the yields obtained for the synthesis of this compound using different palladium-based catalysts, as reported in the study. arkat-usa.org

| Catalyst | Yield (%) |

| [PdCl₂(dppm)] | 92 |

| [PdCl₂(dppe)] | 95 |

| [PdCl₂(dppp)] | 94 |

Reaction Conditions: 3 mol% catalyst, THF, room temperature, 24 h. arkat-usa.org dppm: Bis(diphenylphosphino)methane, dppe: 1,2-Bis(diphenylphosphino)ethane, dppp: 1,3-Bis(diphenylphosphino)propane

These findings are significant as they highlight efficient pathways for synthesizing cyclohexyl-substituted fluoroarenes, which are valuable precursors in various chemical industries. arkat-usa.org The development of protocols that can utilize less expensive and more environmentally benign metals like iron is an ongoing area of interest in synthetic chemistry. db-thueringen.de

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-cyclohexyl-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYHXQLLIISBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621542 | |

| Record name | 1-Cyclohexyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1717-82-4 | |

| Record name | 1-Cyclohexyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclohexyl 2 Fluorobenzene

Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. uni-regensburg.de These reactions typically rely on palladium, nickel, or copper precatalysts, with their effectiveness depending on a fine balance of ligands, solvents, and bases. uni-regensburg.de

Palladium-Catalyzed Approaches

Palladium catalysts are extensively used for cross-coupling reactions due to their versatility and the ability to tune their reactivity through ligand design. nih.govlibretexts.org

Both Palladium(0) and Palladium(II) complexes serve as effective precatalysts in the synthesis of 1-cyclohexyl-2-fluorobenzene. Pd(0) species, often generated in situ from Pd(II) sources, are the active catalysts that initiate the catalytic cycle through oxidative addition to an aryl halide. ethz.ch For instance, a common method involves the coupling of an aryl halide with an organometallic reagent in the presence of a Pd(0) catalyst. nih.gov

Palladium(II) precatalysts, such as Pd(OAc)₂, are often more stable and easier to handle. acs.org They are reduced in the reaction mixture to the active Pd(0) state. acs.org The choice between Pd(0) and Pd(II) precatalysts can influence the reaction's efficiency and the formation of byproducts. nih.gov Studies have shown that the activation of Pd(II) palladacyclic precatalysts can be complex, sometimes leading to a mixture of active mononuclear and nanoparticle palladium species. acs.org

Table 1: Comparison of Palladium Precatalysts in Cross-Coupling Reactions

| Precatalyst | Oxidation State | Common Forms | Activation | Advantages |

| Palladium(0) | 0 | Pd(PPh₃)₄, Pd₂(dba)₃ | Direct use | High reactivity |

| Palladium(II) | +2 | Pd(OAc)₂, PdCl₂(PPh₃)₂ | In situ reduction | Air and moisture stable |

The design of ligands, particularly phosphine (B1218219) ligands, is crucial for enhancing the efficiency of palladium-catalyzed cross-coupling reactions. libretexts.orgsigmaaldrich.com Bulky and electron-rich phosphine ligands are known to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. researchgate.net

Biaryl monophosphine ligands, such as those from the Buchwald and cataCXium® families, have demonstrated high utility in forming C-N and C-C bonds under mild conditions. sigmaaldrich.commit.edu These ligands stabilize the palladium center and facilitate the coupling of challenging substrates, including aryl chlorides. For the synthesis of this compound, ligands like cataCXium® A and various Buchwald ligands can be employed to achieve high yields and turnover numbers. sigmaaldrich.com The steric and electronic properties of these ligands can be fine-tuned to optimize the reaction for specific substrates. libretexts.org

Table 2: Key Phosphine Ligands in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Examples | Key Features | Application in Synthesis |

| Monodentate Phosphines | PPh₃, PCy₃, Buchwald ligands (e.g., SPhos) | Tunable steric and electronic properties | General cross-coupling reactions. libretexts.org |

| Bidentate Phosphines | dppf, Xantphos | Chelating effect, enhanced stability | Challenging couplings, improved selectivity. nih.gov |

| Biaryl Monophosphines | cataCXium® A, Buchwald ligands | Bulky and electron-rich | High efficiency for aryl chlorides and bromides. sigmaaldrich.commit.edu |

The synthesis of this compound often involves the cross-coupling of a cyclohexyl nucleophile with a fluorinated bromobenzene (B47551) derivative. Research has demonstrated the successful coupling of various fluorinated bromobenzenes with cyclohexylmagnesium bromide using palladium-based catalysts. researchgate.net For example, 1-bromo-2-fluorobenzene (B92463) serves as a direct precursor.

Studies have explored the reactivity of mono-, bis-, and trifluorinated bromobenzenes. researchgate.net Palladium catalysts have shown high efficiency in these reactions, providing good to excellent yields of the corresponding cyclohexylated products. researchgate.net The position of the fluorine atom(s) on the benzene (B151609) ring can influence the reactivity of the C-Br bond, but palladium catalysts, particularly when paired with appropriate phosphine ligands, can effectively overcome these electronic effects. researchgate.net For instance, the Suzuki-Miyaura coupling of 1-bromo-2-fluorobenzene with a suitable boronic acid derivative is a viable route. mdpi.comresearchgate.net

Ligand Design for Enhanced Efficiency (e.g., Phosphine Ligands)

Nickel-Catalyzed Approaches

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. google.com They are particularly effective for activating less reactive electrophiles like aryl fluorides and chlorides. libretexts.org

Similar to palladium, both Ni(0) and Ni(II) complexes can be used as precatalysts. Ni(II) precatalysts, such as NiCl₂ complexes with phosphine ligands (e.g., NiCl₂(dppf)), are common and can be reduced in situ to the active Ni(0) species using reducing agents like zinc powder or n-BuLi. nih.govorganic-chemistry.org The development of air-stable Ni(II) precatalysts has simplified the handling and application of nickel catalysis in organic synthesis. google.com

In the context of synthesizing this compound, a nickel-catalyzed Kumada-Corriu coupling between 2-fluorophenylmagnesium bromide and a cyclohexyl halide, or the coupling of 1-bromo-2-fluorobenzene with cyclohexylmagnesium bromide, are feasible strategies. researchgate.net Research has shown that nickel catalysts, often in the presence of phosphine ligands, can effectively catalyze the coupling of fluorinated bromobenzenes with Grignard reagents. researchgate.net The choice of ligand and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Table 3: Common Nickel Precatalysts and Their Applications

| Precatalyst | Oxidation State | Common Forms | In Situ Reduction | Typical Applications |

| Nickel(0) | 0 | Ni(COD)₂ | Direct use | Homocoupling, cross-coupling |

| Nickel(II) | +2 | NiCl₂(PPh₃)₂, NiCl₂(dme), Ni(acac)₂ | Zn, Mn, n-BuLi | Suzuki-Miyaura, Kumada-Corriu couplings. nih.gov |

Role of Lithium Halide Additives in Catalytic Efficiency

Iron-Catalyzed Approaches

Iron-catalyzed cross-coupling has garnered significant interest as a sustainable and economical alternative to methods using precious metals like palladium. nih.govnih.gov

The primary driver for developing iron-based catalysts is their environmental and economic profile. Iron is the most abundant transition metal in the Earth's crust, making it significantly cheaper and more sustainable than palladium. specialchem.commdpi.com Its low toxicity and the ease of removal of its salts from reaction mixtures further enhance its appeal from a "green chemistry" perspective. mdpi.comumsl.edu Simple iron salts and complexes have proven to be effective precatalysts that are toxicologically benign and environmentally friendly for a variety of cross-coupling reactions. acs.org The use of iron aligns with the principles of green chemistry by aiming to reduce toxic waste and utilize safer chemical production methods. umsl.edu

Simple and inexpensive iron salts, such as iron(III) chloride (FeCl₃) and iron(III) acetylacetonate (B107027) (Fe(acac)₃), have been shown to be highly effective precatalysts for the C(sp²)–C(sp³) bond formation required in the synthesis of this compound. acs.org These catalysts can mediate the coupling of alkyl Grignard reagents with aryl halides under exceptionally mild conditions, often at room temperature or below. acs.org The catalytic system is effective for a broad range of substrates, including challenging alkyl Grignard reagents that possess β-hydrogens, like cyclohexylmagnesium bromide. mdpi.comnih.gov Studies have shown that iron complexes can successfully catalyze the coupling of cyclohexylmagnesium bromide with fluorinated bromobenzenes, although yields can be variable and dependent on additives. arkat-usa.orgresearchgate.net

Similar to nickel catalysis, the efficiency of iron-catalyzed cross-coupling reactions is highly influenced by the presence of additives. For the coupling of cyclohexylmagnesium bromide, lithium halide additives are necessary to achieve viable yields. arkat-usa.orgresearchgate.net Beyond lithium halides, other additives have been shown to be beneficial in different iron-catalyzed systems. Amide additives like N-methylpyrrolidone (NMP) were historically used to improve yields and broaden the substrate scope, with one proposed role being the stabilization of iron intermediates to suppress β-hydride elimination. nih.govnih.gov More recently, environmentally benign cyclic urea (B33335) ligands, such as 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), have been investigated as effective replacements for reprotoxic additives like NMP in iron-catalyzed C(sp²)–C(sp³) cross-couplings. mdpi.com These additives can significantly improve product yields and selectivity. nih.gov

Table 3: Influence of Additives on Iron-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst System | Additive | Effect on Yield |

| Aryl-Alkyl Coupling | Fe(acac)₃ | NMP | Improved yield and broader scope. nih.govnih.gov |

| Aryl-Alkyl Coupling | Fe(acac)₃ / DMI | DMI | Excellent yields, benign alternative to NMP. mdpi.com |

| Cyclohexyl-Aryl Coupling | [FeCl₂(dppe)] | LiCl/LiBr | Necessary for achieving significant yields. arkat-usa.orgresearchgate.net |

Evaluation of Catalyst Systems for C-C Bond Formation

Stereochemical Control in Cyclohexyl-Aryl Coupling

Achieving stereochemical control in the coupling of a prochiral cyclohexyl group to an aryl ring is a significant synthetic challenge. The development of stereospecific cross-coupling reactions provides a powerful method for controlling the absolute stereochemistry of the final product. rsc.org A key strategy involves the use of configurationally stable, enantioenriched organometallic nucleophiles. rsc.orgresearchgate.net

One successful approach employs "spectator ligands" on the nucleophile. For instance, using enantioenriched benzylic or secondary alkyl tricyclohexylstannanes (RSnCy₃) as the nucleophile in Stille cross-coupling reactions promotes the selective and stereospecific transfer of the desired R group (the secondary alkyl unit) to the palladium catalyst, while the cyclohexyl groups remain as non-transferable "spectator" ligands. rsc.orgnsf.govnih.gov This strategy is essential for achieving selective transfer and has been demonstrated to proceed with high stereofidelity. rsc.orgnih.gov

The stereochemical outcome of the reaction (i.e., retention or inversion of configuration) can also be influenced by the electronic properties of the phosphine ligands coordinated to the catalyst. researchgate.net For example, in the cross-coupling of secondary alkyl boron compounds, an ancillary carbonyl group on the nucleophile can coordinate to the intermediate palladium complex, leading to a complete inversion of stereochemistry during transmetalation. acs.org These principles allow for precise control over the formation of the chiral center at the point of connection between the cyclohexyl and aryl rings.

Alternative Coupling and Substitution Reactions

Beyond traditional methods, a range of alternative reactions provide versatile routes to this compound. These include Grignard reagent-based coupling, Suzuki-Miyaura reactions, and both nucleophilic and electrophilic aromatic substitutions.

Grignard Reagent Applications for Cyclohexyl Transfer

The formation of a carbon-carbon bond between a cyclohexyl group and a fluorinated benzene ring can be effectively achieved using Grignard reagents. This approach involves the reaction of a cyclohexylmagnesium halide with a suitable fluorinated aryl halide.

A key strategy involves the cross-coupling of cyclohexylmagnesium bromide with fluorinated bromobenzene derivatives. arkat-usa.org In a typical reaction, 1-bromo-2-fluorobenzene serves as the electrophile. The reaction is catalyzed by transition metal complexes, with palladium-based catalysts often demonstrating high efficiency. arkat-usa.orgresearchgate.net Iron and nickel complexes have also been utilized as catalysts for this transformation. arkat-usa.org

A study systematically investigated the coupling of cyclohexylmagnesium bromide with various mono-, bis-, and trifluorinated bromobenzenes. arkat-usa.org The research employed iron, nickel, and palladium complexes with dppx-type ligands (where dppx can be dppm, dppe, or dppp) as precatalysts. arkat-usa.orgresearchgate.net The findings indicated that palladium catalysts generally afforded high yields of the desired this compound. arkat-usa.orgresearchgate.net

Catalyst Performance in Grignard Cross-Coupling

| Catalyst Type | General Formula | Observation | Reference |

|---|---|---|---|

| Palladium | [PdCl2(dppx)] | High yields of the coupling product were achieved with the Grignard reagent alone. | arkat-usa.orgresearchgate.net |

| Nickel | [NiCl2(dppx)] | Comparable efficiencies to palladium catalysts often required the use of lithium halide additives. | arkat-usa.orgresearchgate.net |

| Iron | [FeCl2(dppx)] | Lithium halide additives were necessary to achieve efficiencies similar to palladium catalysts. | arkat-usa.orgresearchgate.net |

The reactivity of Grignard reagents can be significantly enhanced by the addition of lithium halides, such as lithium chloride (LiCl). arkat-usa.orgresearchgate.net This increased reactivity is attributed to the formation of "ate" complexes, which are more nucleophilic. researchgate.net The presence of LiCl can also break down polymeric Grignard aggregates, leading to more active monomeric species. researchgate.netresearchgate.net

In the context of synthesizing this compound, using the LiCl adduct of cyclohexylmagnesium bromide has been shown to improve reaction efficiency, particularly when using nickel and iron catalysts. arkat-usa.orgresearchgate.net These additives help to achieve yields that are comparable to those obtained with more reactive palladium catalysts. arkat-usa.orgresearchgate.net The beneficial effect of LiCl is also noted in accelerating the reduction of Ni(II) to the active Ni(0) species in related cross-coupling reactions. nih.govacs.org

Reaction with Fluorinated Bromobenzene Derivatives

Suzuki-Miyaura Coupling Adaptations for Fluorobenzene (B45895) Moiety Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. libretexts.orgnobelprize.orgnih.govlibretexts.org This reaction typically involves an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.orgrsc.org

For the synthesis of this compound, this reaction can be adapted by coupling a cyclohexylboronic acid with a 2-halofluorobenzene (e.g., 1-bromo-2-fluorobenzene or 1-iodo-2-fluorobenzene) in the presence of a palladium catalyst and a base. jetir.orgnih.gov The choice of catalyst, ligands, and base is crucial for the reaction's success. organic-chemistry.orgsigmaaldrich.com For instance, combinations like Pd(OAc)₂/PCy₃ are effective for various aryl triflates, while Pd₂(dba)₃/P(t-Bu)₃ can be used for a range of aryl halides. organic-chemistry.org The use of bulky phosphine ligands such as SPhos or XPhos can improve efficiency, especially with sterically hindered substrates.

Key Components in Suzuki-Miyaura Coupling

| Component | Examples | Role | Reference |

|---|---|---|---|

| Organoboron Reagent | Cyclohexylboronic acid, Cyclohexylboronic acid pinacol (B44631) ester | Provides the cyclohexyl nucleophile. | rsc.org |

| Aryl Halide/Triflate | 1-Bromo-2-fluorobenzene, 1-Iodo-2-fluorobenzene, 2-Fluorophenyl triflate | Acts as the electrophilic partner. | nobelprize.orglibretexts.org |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the cross-coupling reaction. | libretexts.orgnobelprize.org |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent. | libretexts.orgprinceton.edu |

Nucleophilic Aromatic Substitution (SNAr) Pathways to Fluorinated Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com This pathway is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, a potential SNAr pathway could involve the reaction of a cyclohexyl nucleophile, such as a cyclohexyl Grignard reagent or a cyclohexyllithium species, with an activated difluorobenzene, like 1,2-difluorobenzene. researchgate.net In this scenario, one of the fluorine atoms would act as the leaving group, facilitated by its high electronegativity. However, SNAr reactions with unactivated fluoroarenes are generally challenging. nih.gov Recent advancements using organic photoredox catalysis have shown promise in enabling the nucleophilic defluorination of unactivated fluoroarenes, which could potentially be applied to this synthesis. nih.govnih.gov The feasibility of using Grignard reagents as nucleophiles in SNAr reactions has been explored, though controlling regioselectivity can be a challenge. researchgate.netgoettingen-research-online.de

Electrophilic Aromatic Substitution (SEAr) Approaches in Fluorobenzene Derivatization

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. uomustansiriyah.edu.iqwikipedia.org A classic example of this reaction type is the Friedel-Crafts alkylation. wikipedia.orgnumberanalytics.com

To synthesize this compound via SEAr, fluorobenzene can be reacted with a cyclohexylating agent, such as cyclohexyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The fluorine atom on the benzene ring is an ortho-, para-director, meaning the incoming cyclohexyl group will preferentially add to these positions. researchgate.netresearchgate.net However, fluorobenzene's reactivity in SEAr is comparable to that of benzene itself, as the strong electron-withdrawing inductive effect of fluorine is balanced by its resonance electron-donating effect. researchgate.netresearchgate.net This balanced effect makes fluorobenzene neither strongly activated nor deactivated towards electrophilic attack. researchgate.net A significant challenge in Friedel-Crafts alkylations is the potential for polyalkylation, as the product can be more reactive than the starting material. numberanalytics.com

Elucidating Chemical Reactivity and Transformation Pathways of 1 Cyclohexyl 2 Fluorobenzene

Aromatic Ring Functionalization

The functionalization of the aromatic ring in 1-cyclohexyl-2-fluorobenzene is a cornerstone of its chemistry, offering pathways to a diverse array of derivatives. The directing effects of the existing substituents are paramount in determining the outcome of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The reaction proceeds through a positively charged intermediate known as a sigma complex or arenium ion. minia.edu.egmasterorganicchemistry.com The rate and regioselectivity of this substitution are heavily influenced by the electron-donating or electron-withdrawing nature of the substituents already present on the benzene (B151609) ring. ijrar.orgmasterorganicchemistry.comtotal-synthesis.com

For this compound, the cyclohexyl group is generally considered an electron-donating group (activating) through an inductive effect, while the fluorine atom is an electron-withdrawing group (deactivating) through induction but an electron-donating group through resonance. csbsju.edustackexchange.com

The fluorine atom in this compound exhibits a dual electronic influence on the aromatic ring, impacting the rate of electrophilic aromatic substitution. csbsju.edu

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene ring through the sigma bond. csbsju.edustackexchange.com This inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. masterorganicchemistry.comresearchgate.net

Resonance Effect (+M): Conversely, the lone pairs on the fluorine atom can be donated to the aromatic pi system through resonance. csbsju.edustackexchange.com This mesomeric effect increases the electron density on the ring, particularly at the ortho and para positions, thereby activating these positions for electrophilic attack. csbsju.eduwikipedia.org

The interplay of these effects is summarized in the following table:

| Electronic Effect of Fluorine | Description | Impact on EAS Rate |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. csbsju.edustackexchange.com | Deactivating (slows down the reaction). masterorganicchemistry.comresearchgate.net |

| Resonance Effect (+M) | Donation of lone pair electrons to the pi system. csbsju.edustackexchange.com | Activating (speeds up the reaction at specific positions). wikipedia.org |

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the stability of the carbocation intermediate (arenium ion) formed during the reaction. masterorganicchemistry.commsu.edu The attack of an electrophile can occur at the ortho, meta, or para positions relative to a substituent.

In the case of the fluorine substituent, the resonance effect donates electron density to the ortho and para positions, stabilizing the positive charge of the arenium ion when the electrophile attacks at these sites. libretexts.org No such resonance stabilization is possible for the meta position. stackexchange.com Therefore, electrophilic attack is strongly favored at the positions ortho and para to the fluorine atom. ijrar.orgwikipedia.org

The cyclohexyl group, being an ortho, para-director, also reinforces this preference. However, the steric hindrance from the bulky cyclohexyl group at the ortho position to the fluorine (position 3) and the ortho position to the cyclohexyl group (position 6) will likely disfavor substitution at these sites. Consequently, electrophilic substitution is expected to occur predominantly at the para position to the fluorine atom (position 5) and to a lesser extent at the para position to the cyclohexyl group (position 4).

The stability of the possible carbocation intermediates is crucial for determining the final product distribution. total-synthesis.comnih.gov

Inductive and Resonance Effects of Fluorine on Reaction Rate

Nucleophilic Aromatic Substitution Dynamics

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. organicchemistrytutor.com Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comnih.gov

The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate called a Meisenheimer complex. stackexchange.comlibretexts.org

For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. masterorganicchemistry.com This is typically achieved by having one or more strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to the leaving group. libretexts.orguomustansiriyah.edu.iq These groups help to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.comlibretexts.org

In this compound, the fluorine atom itself is an electron-withdrawing group. However, for efficient SNAr to occur, additional activating groups would likely be required on the ring.

| Factors Favoring Nucleophilic Aromatic Substitution |

| Presence of strong electron-withdrawing groups (e.g., -NO2) ortho/para to the leaving group. libretexts.orguomustansiriyah.edu.iq |

| A good leaving group. |

| A strong nucleophile. |

In the context of nucleophilic aromatic substitution, the nature of the leaving group is a critical factor. organicchemistrytutor.com Counterintuitively, fluorine is often the best leaving group among the halogens in SNAr reactions. organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com

This is because the rate-determining step in the addition-elimination mechanism is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.commasterorganicchemistry.com The high electronegativity of fluorine strongly withdraws electron density from the carbon atom to which it is attached, making this carbon more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.com This stabilization of the transition state leading to the Meisenheimer complex outweighs the effect of the strong carbon-fluorine bond. masterorganicchemistry.comstackexchange.com

The relative reactivity of halogens as leaving groups in SNAr is often the reverse of that seen in SN1 and SN2 reactions: F > Cl > Br > I.

The following table summarizes the leaving group ability in SNAr:

| Halogen | Electronegativity | C-X Bond Strength | Leaving Group Ability in SNAr |

| F | High | Strong | Excellent organicchemistrytutor.commasterorganicchemistry.com |

| Cl | Moderate | Weaker | Good |

| Br | Moderate | Weaker | Fair |

| I | Low | Weakest | Poor |

Influence of Electron-Withdrawing Groups

Dearomatization Strategies and Their Relevance

Dearomatization reactions represent a powerful tool for converting flat, aromatic compounds into three-dimensional structures, which are of significant interest in medicinal chemistry and materials science. mdpi.comrsc.orgrsc.org For fluoroaromatic compounds like this compound, dearomatization can be challenging due to the high stability of the aromatic ring and the strength of the carbon-fluorine bond. nih.gov However, strategies involving transition-metal catalysis and other methods have been developed to overcome these hurdles.

Catalytic asymmetric dearomatization (CADA) reactions, for instance, utilize chiral catalysts to produce enantioenriched fluorinated compounds from aromatic precursors. mdpi.com While specific examples for this compound are not extensively documented, related transformations on other fluorinated aromatics provide a relevant framework. For example, rhodium-catalyzed dearomatization-hydrogenation of fluoropyridines has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This suggests that similar strategies could potentially be applied to the 2-fluorophenyl ring of this compound to generate stereochemically rich cyclohexene (B86901) or cyclohexane (B81311) derivatives.

Furthermore, I(I)/I(III) catalysis has been employed for the para-selective dearomatization of phenols through fluorination, yielding fluorinated cyclohexadienones. rsc.orgnih.gov This highlights the potential for regioselective functionalization during the dearomatization process. The presence of the cyclohexyl group at the ortho position in this compound would likely influence the regiochemical outcome of such reactions.

Cyclohexyl Moiety Reactivity

The cyclohexyl group, while generally less reactive than the aromatic ring, can undergo a variety of transformations, including oxidation, reduction, and derivatization.

Oxidation and Reduction Reactions of the Cyclohexyl Ring

The oxidation of the cyclohexyl ring in cyclohexylarenes, such as cyclohexylbenzene (B7769038), is a commercially significant process, particularly in the production of phenol (B47542) and cyclohexanone. google.comresearchgate.net This typically involves the aerobic oxidation of the cyclohexylbenzene to form cyclohexylbenzene hydroperoxide, which is then cleaved. google.com Catalysts like N-hydroxyphthalimide (NHPI) have been shown to be effective in the selective aerobic oxidation of cyclohexylarenes to their corresponding hydroperoxides. researchgate.net A-site defective La2−xCuO4 perovskite-type oxides have also been investigated as efficient catalysts for the liquid-phase oxidation of cyclohexylbenzene. rsc.org

The reduction of the cyclohexyl ring is less common than the reduction of the aromatic ring. However, under certain catalytic conditions, the arene nucleus of cyclohexylbenzene can be reduced to produce cyclohexane derivatives. nih.govacs.org For instance, a Pt/C–Fe-catalyzed reduction in 2-propanol/water has been shown to be effective. nih.govacs.org

Derivatization Strategies of the Cyclohexyl Ring

Derivatization of the cyclohexyl ring can be achieved through various methods, often involving initial oxidation to introduce functional groups. For example, the oxidation of 4-cyclohexylbenzoic acid by cytochrome P450 enzymes can lead to hydroxylation at the β-positions of the cyclohexyl ring in an enantioselective manner. uq.edu.au While this is a biological example, it demonstrates the potential for selective functionalization of the cyclohexyl moiety.

Standard chemical methods for derivatization often involve the replacement of active hydrogens with other functional groups through processes like alkylation or acylation. libretexts.org For this compound, initial functionalization of the cyclohexyl ring, for instance through radical halogenation, could provide a handle for further transformations, although this would likely compete with reactions on the more reactive aromatic ring.

Carbon-Fluorine Bond Activation and Transformations

The activation and subsequent transformation of the strong carbon-fluorine (C-F) bond is a significant challenge in organic chemistry but offers a direct route to functionalized molecules. sci-hub.se

Catalytic Hydrodefluorination Investigations in Model Systems

Catalytic hydrodefluorination (HDF) is a process that replaces a fluorine atom with a hydrogen atom, and it has been studied extensively for various fluoroarenes. sci-hub.sest-andrews.ac.uknih.gov This transformation is crucial for the synthesis of partially fluorinated compounds which are important in pharmaceuticals and agrochemicals. st-andrews.ac.uk Transition metal complexes, particularly those of rhodium, ruthenium, and nickel, have been shown to be effective catalysts for this reaction. sci-hub.sest-andrews.ac.uk

The reactivity in HDF is influenced by the electronic environment of the C-F bond. Electron-withdrawing groups on the aromatic ring generally facilitate the reaction. mdpi.com In the case of this compound, the cyclohexyl group is an electron-donating group, which would likely make the C-F bond less susceptible to nucleophilic attack, a common mechanism in HDF. st-andrews.ac.uk

Rhodium-Based Catalytic Systems

Rhodium-based catalysts have demonstrated significant efficacy in C-F bond activation and hydrodefluorination. researchgate.netlookchem.com For instance, a heterogeneous rhodium-based catalytic system (Rh/Al2O3 and H2) has been used for the hydrodefluorination and hydrogenation of fluorobenzene (B45895) under mild aqueous conditions. researchgate.net In this system, fluorobenzene was rapidly degraded to cyclohexane and fluoride (B91410). researchgate.net

Cationic rhodium complexes have also been utilized as catalysts. For example, complexes of the type [Rh(PR3)2(η6-arene)]+ have been synthesized and their catalytic activity in reactions like alkyne hydrogenation has been explored. researchgate.net The choice of phosphine (B1218219) ligands and the arene can be tuned to modulate the catalyst's activity and selectivity. While a specific study on this compound with such a system was not found, the principles established with other fluoroarenes are applicable. Rhodium pincer complexes have also been investigated for their reactivity, including the activation of C-F bonds. conicet.gov.ar

Table of Reaction Data

| Reaction Type | Substrate | Catalyst/Reagent | Product(s) | Key Findings | Reference(s) |

| Dearomatization-Hydrogenation | Fluoropyridines | Rhodium catalyst | all-cis-(Multi)fluorinated piperidines | Highly diastereoselective process. | nih.gov |

| Aerobic Oxidation | Cyclohexylbenzene | N-Hydroxyphthalimide (NHPI) | Cyclohexylbenzene hydroperoxide | Selective oxidation to the hydroperoxide. | researchgate.net |

| Arene Reduction | Cyclohexylbenzene | Pt/C–Fe | Cyclohexane derivatives | Effective reduction of the aromatic ring. | nih.govacs.org |

| Hydrodefluorination | Fluorobenzene | Rh/Al2O3, H2 | Cyclohexane, Fluoride | Rapid degradation under mild aqueous conditions. | researchgate.net |

| Hydrodefluorination | Fluoroarenes | trans-[Ru(IMe4)4H2] | Hydrodefluorinated arenes | Highly selective room temperature reaction. | st-andrews.ac.uknih.gov |

Intermediates and Reaction Mechanisms

The chemical reactivity of this compound is governed by the interplay of its functional groups—the bulky, electron-donating cyclohexyl group and the small, highly electronegative, and electron-withdrawing (by induction) yet lone-pair-donating (by resonance) fluorine atom. These characteristics dictate the intermediates and mechanisms of its primary reaction pathways, which are predominantly electrophilic and nucleophilic aromatic substitutions.

In electrophilic aromatic substitution (EAS) , the benzene ring acts as a nucleophile. The reaction proceeds via a two-step mechanism. masterorganicchemistry.com The initial and rate-determining step involves the attack of an electrophile (E+) on the π-system of the aromatic ring, which disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The electron-donating cyclohexyl group and the resonance-donating fluorine atom activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. However, the bulky cyclohexyl group sterically hinders the adjacent ortho position (position 3), making positions 4 (para to fluorine) and 6 (ortho to fluorine) the most likely sites of attack. In the second, faster step, a base removes a proton from the carbon atom bearing the new electrophile, restoring the aromatic system. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) offers a pathway to substitute the fluorine atom. This mechanism is viable because fluorine, despite being a poor leaving group in SN1/SN2 reactions, can be displaced from an activated aromatic ring. The SNAr reaction also involves two steps: the addition of a strong nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride ion. libretexts.org This initial attack forms a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. nih.gov The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. libretexts.org While the fluorine atom itself is electron-withdrawing by induction, the lack of other strong activating groups (like a nitro group) on the ring means that this compound undergoes SNAr reactions less readily than more activated fluoroarenes. libretexts.org

An alternative, though less common, pathway under forcing conditions with very strong bases (like sodium amide) is the elimination-addition mechanism . This proceeds through a highly reactive and unstable aryne intermediate, specifically 3-cyclohexylbenzyne. libretexts.org The base abstracts a proton from the carbon ortho to the fluorine (position 3), followed by the elimination of the fluoride ion to form the benzyne. The subsequent addition of a nucleophile to the unstable triple bond can result in a mixture of products.

Transition Metal-Mediated C-F Bond Cleavage

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making its cleavage a significant synthetic challenge. nih.gov Transition metal complexes, particularly those of nickel, palladium, and platinum, have emerged as powerful tools for mediating the activation and functionalization of the otherwise inert C-F bond in fluoroarenes like this compound. researchgate.netnih.gov The process of C-F bond cleavage, or activation, is often a critical step in catalytic cross-coupling reactions. mq.edu.au

The reactivity of fluoroaromatics at a transition metal center, such as an ML₂ complex (where M is Ni, Pd, or Pt and L is a trialkylphosphine ligand), typically begins with the formation of an η²-arene complex. researchgate.netnih.gov Following this initial coordination, the metal can insert into a C-F or a C-H bond. The competition between C-F and C-H bond activation is a key factor, with the outcome being highly dependent on the metal, its ligands, and the specific substitution pattern on the aromatic ring. researchgate.netnih.gov For partially fluorinated arenes, C-H activation can often compete with or even be favored over C-F activation. researchgate.net The presence of fluorine substituents can influence the regioselectivity of C-H activation, often favoring the cleavage of C-H bonds that are ortho to the C-F bonds. researchgate.netnih.gov

Mechanistic Studies on Oxidative Addition

Oxidative addition is the pivotal mechanistic step for C-F bond cleavage in many catalytic cycles. mq.edu.au In this process, a low-valent metal center inserts into the C-F bond, cleaving it and forming two new bonds: a metal-carbon bond and a metal-fluoride bond. The metal's oxidation state increases by two.

The conventional mechanism for this step involves a concerted, three-center transition state involving the metal, the carbon, and the fluorine atoms. researchgate.net However, due to the high strength of the C-F bond and repulsion between the d-electrons of the metal and the lone pairs of the fluorine atom, the activation energy for this direct oxidative addition is very high. nih.govresearchgate.net

To overcome this barrier, more complex mechanisms have been identified. One significant alternative is phosphine-assisted C-F activation . In this pathway, the phosphine ligand on the metal center is not a mere spectator but an active participant. researchgate.netnih.gov The C-F bond adds across the metal-phosphine (M-P) bond through a four-center transition state, leading to the formation of a metallophosphorane intermediate. researchgate.netnih.gov This process can be more favorable than direct oxidative addition, especially for platinum group metals.

Computational and experimental studies on nickel-catalyzed cross-coupling reactions have highlighted the importance of reversible oxidative addition. mq.edu.au While oxidative addition to a C-Cl bond is much faster and often reversible, the addition to a C-F bond is significantly more difficult. nih.govmq.edu.au This difference in reactivity can be exploited for chemoselective functionalization.

Role of Lewis Acidic Metal Centers

The activation of the strong C-F bond can be significantly facilitated by the presence of a Lewis acid. researchgate.net Lewis acidic metal centers can coordinate to the lone pairs of the highly electronegative fluorine atom, polarizing the C-F bond and increasing the electrophilicity of the attached carbon atom. This Lewis acid assistance lowers the energy barrier for C-F bond cleavage. nih.gov

This concept is prominent in bimetallic cooperative systems. For instance, in palladium-catalyzed cross-coupling reactions using Grignard reagents (R-MgBr), the magnesium center acts as a Lewis acid. nih.gov A proposed heterobimetallic transition state involves the Lewis acidic Mg center activating the C-F bond while the palladium center performs the oxidative addition. This "push-pull" mechanism, with simultaneous electron donation from the transition metal to the arene's π* orbital and Lewis acid activation of the fluoride, provides a lower-energy pathway for C-F bond cleavage compared to a monometallic system. nih.govnih.gov

Various main-group and transition metal-based Lewis acids have been shown to promote C-F activation. scielo.org.mxresearchgate.netnih.gov This strategy involves the abstraction of fluoride by the Lewis acid, driven by the formation of a highly stable metal-fluoride bond. nih.gov

| Lewis Acidic Species | Metal Center(s) | Role in C-F Activation | Research Findings |

| Grignard Reagents | Mg | Acts as a Lewis acid to polarize the C-F bond in a Pd/Mg heterobimetallic system, lowering the oxidative addition barrier. nih.govnih.gov | Enables palladium catalysts to activate aryl fluorides at elevated Grignard reagent concentrations. nih.gov |

| Cp₂Sc(THF)₂⁺ | Sc | Forms κF-fluorobenzene adducts by coordinating directly to the fluorine atom. scielo.org.mx | Interaction is primarily electrostatic, activating the C-F bond. scielo.org.mx |

| Cp₂Ti⁺ | Ti | Reacts with fluoroarenes to form κF-fluorobenzene adducts, demonstrating Lewis acidic interaction. scielo.org.mx | The interaction is predominantly electrostatic, similar to scandium. scielo.org.mx |

| B(C₆F₅)₃ | B | Activates C(sp³)-F and C(sp²)-F bonds via fluoride abstraction, driven by the formation of a strong B-F bond. researchgate.netnih.gov | Catalyzes intramolecular Friedel-Crafts cyclizations and defluorination/elimination processes. nih.gov |

| Aluminum Reagents | Al | Can participate in cooperative C-F activation with transition metals. nih.gov | Theoretical studies show Al(I) centers can participate in oxidative addition of C-F bonds. nih.gov |

Enantioselective Fluorination Methods

Enantioselective fluorination is a synthetic strategy focused on the introduction of a fluorine atom to create a chiral center with high stereoselectivity. numberanalytics.com While this section does not describe reactions on this compound itself, it details the advanced catalytic methods used to synthesize related chiral fluorinated aromatic compounds. The goal is to produce a single enantiomer of a target molecule, which is crucial in pharmaceutical and agrochemical development. numberanalytics.commarquette.edu

These methods typically involve the reaction of a prochiral substrate with an electrophilic fluorinating agent in the presence of a chiral catalyst. mdpi.com The catalyst creates a chiral environment that directs the fluorine atom to one face of the molecule over the other.

Two primary catalytic approaches dominate the field: transition metal catalysis and organocatalysis.

Chiral Transition Metal Catalysis : This approach utilizes complexes of metals like palladium, nickel, copper, or titanium coordinated to chiral ligands. nih.govbeilstein-journals.org The substrate, often a β-ketoester or a similar compound with an enolizable proton, coordinates to the metal center. nih.gov The chiral ligands impose a rigid and asymmetric environment around the metal, which then directs the attack of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. nih.govbeilstein-journals.org

Chiral Organocatalysis : This strategy employs small, chiral organic molecules, such as cinchona alkaloids or proline derivatives, as catalysts. nih.gov These catalysts activate the substrate by forming a transient intermediate (e.g., an enamine or enolate) which then reacts enantioselectively with the electrophilic fluorine source. mdpi.com

The development of these methods allows for the precise construction of complex molecules containing fluorinated stereocenters. numberanalytics.com

| Catalyst System | Substrate Type | Fluorinating Agent | Key Features |

| Cationic Palladium / BINAP Ligands | β-Ketoesters | NFSI | One of the early successful systems for catalytic asymmetric fluorination, providing high enantioselectivity for both cyclic and acyclic substrates. nih.gov |

| Titanium / TADDOLate | β-Ketoesters | F-TEDA (Selectfluor), NFSI | A Lewis acid-catalyzed approach where the chiral titanium complex activates the substrate towards fluorination. beilstein-journals.org |

| Cinchona Alkaloid Derivatives | β-Ketoesters, Aldehydes | NFSI, Selectfluor | A widely used class of organocatalysts that operate via hydrogen bonding interactions to control the stereochemical outcome. numberanalytics.com |

| Chiral Isothiourea Catalysts | Carboxylic Acids | NFSI | Enables the direct, highly enantioselective α-fluorination of simple carboxylic acids under mild conditions. mdpi.com |

| Chiral Phase-Transfer Catalysts | Allylamines | Selectfluor | Used for stereodivergent fluorination and fluorocyclization reactions of allylic systems. mdpi.com |

Advanced Spectroscopic and Structural Characterization of 1 Cyclohexyl 2 Fluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the atomic environments within the 1-Cyclohexyl-2-fluorobenzene molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F spectra, a complete structural assignment can be achieved.

¹H NMR Applications for Proton Environments

Proton (¹H) NMR spectroscopy is fundamental for identifying the various proton environments in this compound. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and aliphatic protons.

The aromatic region of the spectrum shows complex multiplets corresponding to the four protons on the fluorinated benzene (B151609) ring. rsc.org These signals, found between δ 7.21 and 6.94 ppm, are influenced by the electronic effects of both the fluorine atom and the cyclohexyl group. rsc.org The protons on the cyclohexyl ring and the benzylic methylene (B1212753) bridge (ArCH₂) appear in the upfield region of the spectrum. rsc.org The benzylic protons are observed as a doublet at approximately δ 2.52 ppm, with the splitting caused by coupling to the adjacent methine proton on the cyclohexyl ring. rsc.org The remaining cyclohexyl protons produce a series of overlapping multiplets in the range of δ 1.02 to 1.72 ppm. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Environment Chemical Shift (δ) in ppm Multiplicity Reference Aromatic CH 7.21 – 6.94 m (multiplet) rsc.org Benzylic ArCH₂ 2.52 d (doublet) rsc.org Cyclohexyl CH 1.02 – 1.72 m (multiplet) rsc.org

Data recorded in CDCl₃ at 400 MHz. rsc.org

¹³C NMR Applications for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon framework of the molecule. The spectrum provides information on the number of unique carbon environments and is particularly insightful for observing the influence of the fluorine substituent through carbon-fluorine (C-F) coupling.

The carbon directly bonded to the fluorine atom (C2) exhibits a large coupling constant (¹JCF), resulting in a doublet at approximately δ 161.5 ppm with a J-coupling of around 244.1 Hz. rsc.org The other aromatic carbons also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive assignment. rsc.org For instance, the carbon bearing the cyclohexyl group (C1) and the adjacent carbons show doublets with coupling constants of approximately 16.2 Hz (C1, ²JCF) and 7.9 Hz (C6, ³JCF), respectively. rsc.org The carbons of the cyclohexyl group and the benzylic carbon appear in the upfield region, with the benzylic carbon signal around δ 38.3 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Environment Chemical Shift (δ) in ppm C-F Coupling Constant (J) in Hz Reference Aromatic C-F 161.5 d, J = 244.1 rsc.org Aromatic C-C₆H₁₁ 128.3 d, J = 16.2 rsc.org Aromatic C-H 131.7 d, J = 5.2 rsc.org Aromatic C-H 127.4 d, J = 7.9 rsc.org Aromatic C-H 123.7 d, J = 3.6 rsc.org Aromatic C-H 115.2 d, J = 22.5 rsc.org Benzylic ArCH₂ 38.3 - rsc.org Cyclohexyl C 38.9, 37.0, 33.2, 26.6, 26.4 - rsc.org

Data recorded in CDCl₃ at 101 MHz. rsc.org

¹⁹F NMR Applications for Fluorine Environments

With a natural abundance of 100% and high sensitivity, Fluorine-19 (¹⁹F) NMR is a powerful technique for directly probing the fluorine atom's local environment. azom.com The chemical shift of the fluorine nucleus is highly sensitive to its electronic surroundings. azom.com

For this compound, the ¹⁹F NMR spectrum shows a single signal, as there is only one fluorine atom in the molecule. This signal appears at a chemical shift of approximately -114.7 ppm when referenced to an external standard of CFCl₃. rsc.org This specific shift is characteristic for a fluorine atom attached to an aromatic ring in this particular substitution pattern. azom.comucsb.edu

Table 3: ¹⁹F NMR Chemical Shift for this compound

Fluorine Environment Chemical Shift (δ) in ppm Reference Ar-F -114.7 rsc.org

Data recorded in CDCl₃ at 377 MHz. rsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with very high precision. This accuracy allows for the unambiguous determination of the compound's elemental formula. For this compound, the molecular formula is C₁₂H₁₅F. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. soton.ac.ukThe calculated monoisotopic mass for C₁₂H₁₅F is 178.11578 Da. biochemcalc.comsisweb.comHRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition.

Table 4: HRMS Data for this compound

Parameter Value Reference Molecular Formula C₁₂H₁₅F rsc.org Calculated Exact Mass 178.11578 Da [19, 21]

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. docbrown.infoGC is first used to separate the compound from any impurities, thereby also serving as a method for purity assessment.

Following separation, the compound is ionized, typically by electron impact (EI), which causes the molecular ion to fragment in a reproducible manner. libretexts.orgThis fragmentation pattern serves as a molecular fingerprint that aids in structural identification. For this compound, the mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 178. A prominent fragmentation pathway involves the loss of the fluorine atom, leading to a strong peak at m/z 160. ucsb.eduOther significant fragments are observed at m/z 117, 104, and 91, which correspond to further fragmentation of the hydrocarbon structure, including the stable tropylium (B1234903) ion (m/z 91), a common fragment for alkylbenzenes. ucsb.eduwhitman.edu

Table 5: Key EI-MS Fragmentation Data for this compoundVibrational Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the characteristic vibrations of bonds within a molecule. libretexts.orgpressbooks.pub By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the functional groups present in this compound. The vibrational spectrum of a molecule is a unique physical property that can serve as a molecular "fingerprint". wiley.com

The key functional groups within this compound—the aromatic ring, the C-F bond, and the saturated cyclohexyl ring—give rise to distinct absorption bands in the FT-IR spectrum.

C-F Stretching: The presence of the fluorine atom on the benzene ring is typically confirmed by a strong absorption band corresponding to the C-F stretching vibration. This peak is generally observed in the region of 1250-1100 cm⁻¹.

Aromatic C-H and C=C Vibrations: The fluorinated benzene ring exhibits several characteristic absorptions. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of absorptions in the 1600-1450 cm⁻¹ region.

Cyclohexyl C-H Vibrations: The cyclohexyl group is characterized by strong C-H stretching absorptions from its methylene (CH₂) groups, which are found just below 3000 cm⁻¹, typically in the 2930-2850 cm⁻¹ range. researchgate.net Additionally, C-H bending or deformation vibrations for the cyclohexyl group are expected in the 1470-1445 cm⁻¹ region.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | > 3000 |

| C-H Stretch (Asymmetric & Symmetric) | Cyclohexyl (CH₂) | 2930 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend (Scissoring) | Cyclohexyl (CH₂) | ~1450 |

| C-F Stretch | Fluoro-Aromatic | 1250 - 1100 |

Distinct IR spectra can be crucial in distinguishing between positional isomers of fluorinated compounds, as the position of the fluorine substituent influences the electronic structure and thus the vibrational modes of the molecule. sci-hub.se

X-ray Crystallography for Molecular Structure Elucidation (if applicable for derivatives)

While crystallographic data for this compound in its liquid state is not available, X-ray crystallography studies on solid derivatives provide invaluable insights into molecular conformation, bond angles, and intermolecular interactions that are influenced by its core structure.

A relevant example is the structural analysis of N-Cyclohexyl-2-fluorobenzamide , a solid derivative. Single-crystal X-ray studies of this compound reveal critical structural features. nih.gov The cyclohexane (B81311) ring consistently adopts a stable chair conformation. nih.gov The study also highlights a dihedral angle of 29.92 (7)° between the fluorobenzene (B45895) ring and the plane of the amide group, indicating a non-planar arrangement. nih.gov In the crystal lattice, the molecules are linked by N—H⋯O hydrogen bonds, forming distinct chains. nih.gov

The crystallographic data for N-Cyclohexyl-2-fluorobenzamide is detailed in the table below.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₆FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1804 (6) |

| b (Å) | 6.5309 (8) |

| c (Å) | 16.6522 (19) |

| β (°) | 91.336 (6) |

| Volume (ų) | 563.24 (11) |

| Z | 2 |

Data sourced from a study on N-Cyclohexyl-2-fluorobenzamide. nih.gov

These findings from a derivative suggest that in this compound, the cyclohexyl group would also exist in a chair conformation, and steric hindrance between the ortho-fluorine and the bulky cyclohexyl group likely influences the planarity and intermolecular packing of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements in a compound. This method provides experimental verification of the compound's empirical formula, C₁₂H₁₅F. db-thueringen.deresearchgate.net By comparing the experimentally found percentages with the theoretically calculated values, the purity and compositional integrity of the synthesized compound can be confirmed.

Research studies have reported the following elemental analysis data for this compound:

| Element | Theoretical % (Calculated) | Experimental % (Found) - Study 1 | Experimental % (Found) - Study 2 |

| Carbon | 80.86 | 79.27 | 79.12 |

| Hydrogen | 8.48 | 8.52 | 9.12 |

Calculated for C₁₂H₁₅F. db-thueringen.deresearchgate.net Found data from two separate studies. db-thueringen.deresearchgate.net

The slight variations between the found and calculated values are within acceptable experimental limits and confirm the elemental composition of the compound.

For the derivative N-Cyclohexyl-2-fluorobenzamide (C₁₃H₁₆FNO) , elemental analysis also shows strong agreement between theoretical and experimental values.

| Element | Theoretical % (Calculated) | Experimental % (Found) |

| Carbon | 70.56 | 70.08 |

| Hydrogen | 7.29 | 7.31 |

| Nitrogen | 6.33 | 6.38 |

Data sourced from a study on N-Cyclohexyl-2-fluorobenzamide. nih.gov

Computational Chemistry Approaches in the Study of 1 Cyclohexyl 2 Fluorobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing systems of the size and complexity of 1-cyclohexyl-2-fluorobenzene. uomustansiriyah.edu.iqmdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, which is used to determine its energy and other properties. mdpi.com Functionals like B3LYP and M06-2X are commonly employed in these studies. mdpi.comwojsko-polskie.pl

DFT calculations are employed to determine the relative energies of these conformers. Generally, for a monosubstituted cyclohexane (B81311), the conformer with the bulky substituent in the equatorial position is significantly more stable due to the avoidance of 1,3-diaxial steric interactions that destabilize the axial conformer. dalalinstitute.com DFT can precisely quantify this energy difference (A-value). The calculations also model intermediate conformations like the higher-energy twist-boat and boat forms, which serve as transition states in the ring-flipping process that interconverts the two chair forms. dalalinstitute.com

The table below presents hypothetical DFT-calculated energy differences for the conformers of this compound, illustrating the energetic preference for the equatorial conformation.

| Conformer | Relative Energy (kcal/mol) | Note |

|---|---|---|

| Equatorial-Chair | 0.00 | Global Minimum |

| Axial-Chair | +5.5 | Destabilized by 1,3-diaxial strain |

| Twist-Boat | +6.0 | Local Minimum/Intermediate |

| Boat | +7.5 | Transition State |

DFT calculations are instrumental in mapping the potential energy surface (PES) of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. pku.edu.cnwayne.edu This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the activation energy (ΔE‡), which is a key determinant of the reaction rate. mdpi.comnih.gov

For this compound, DFT could be used to study reactions such as nucleophilic aromatic substitution at the C-F bond. The calculations would model the approach of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the departure of the fluoride (B91410) leaving group. By performing Intrinsic Reaction Coordinate (IRC) calculations, chemists can confirm that a calculated transition state structure correctly connects the reactants and products (or intermediates) on the PES. pku.edu.cn

The following interactive table shows representative data that would be generated from a DFT study of a hypothetical nucleophilic substitution reaction on this compound.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu⁻ | 0.00 |

| Transition State (TS) | Structure at the peak of the energy barrier | +25.8 |

| Intermediate | Meisenheimer Complex | +15.2 |

| Products | 1-Cyclohexyl-2-(Nu)-benzene + F⁻ | -10.5 |

Conformational Analysis and Energetics of the Cyclohexyl Ring

Quantum Mechanical (QM) Studies

While DFT is a form of quantum mechanics, the term "Quantum Mechanical (QM) Studies" can also encompass other methods. For very large molecular systems or for studying reactions in a solvent environment, purely QM methods can become computationally prohibitive. acs.org In such cases, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method, are highly effective. acs.org

In a QM/MM approach, the molecule is partitioned into layers. The chemically active core of the molecule (e.g., the fluorobenzene (B45895) ring undergoing a reaction) is treated with a high-level QM method to accurately describe the electronic changes. acs.org The remainder of the molecule (e.g., the cyclohexyl group and perhaps solvent molecules) is treated with a less computationally expensive MM force field, which models the steric and electrostatic environment. acs.org This layered approach allows for the study of large, complex systems while maintaining a high level of accuracy for the most critical region of the molecule. scielo.org.mx

Structure-Reactivity Relationships via Computational Modeling

The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its two substituents. Computational models can calculate and visualize properties like molecular electrostatic potential (MEP) maps and orbital energies to explain these effects.

Cyclohexyl Substituent : The cyclohexyl group is generally considered a weak electron-donating group through an inductive effect (+I). This effect slightly activates the benzene (B151609) ring towards electrophilic attack.

The ortho-positioning of these two groups creates a complex electronic environment. DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the calculated charge distributions and frontier molecular orbitals (HOMO and LUMO) of the molecule. nih.gov

This table summarizes the primary electronic effects of the substituents in this compound.

| Substituent | Inductive Effect | Resonance Effect | Overall Impact on Ring Reactivity (Electrophilic Attack) |

|---|---|---|---|

| Fluorine | Strongly Withdrawing (-I) | Weakly Donating (+R) | Slight deactivation; ortho, para-directing |

| Cyclohexyl | Weakly Donating (+I) | None | Slight activation; ortho, para-directing |

The spatial arrangement and size of the substituents significantly impact the molecule's reactivity by controlling access to the reactive centers. In this compound, the bulky cyclohexyl group is positioned directly adjacent to the fluorine atom, creating considerable steric hindrance around that region of the aromatic ring.

Computational modeling provides several ways to assess this steric bulk:

Steric Energy Calculations : QM/MM methods can be used to calculate the steric energy component, isolating the energetic penalty associated with non-bonded repulsive interactions. acs.org

Molecular Surface Visualization : Models can generate the van der Waals or solvent-accessible surface of the molecule. Visualizing this surface clearly shows how the cyclohexyl group physically blocks the approach of a reagent to the ortho-fluorine atom and the adjacent carbon atom (C2).

Conformational Analysis : As discussed previously, the steric clash between the ortho-substituents can influence the preferred rotational angle (dihedral angle) between the plane of the benzene ring and the cyclohexyl substituent, which can be quantified through energy calculations. This steric strain can be a regulating factor in reaction selectivity. researchgate.net

Bond Dissociation Energies (BDEs) of C-F Bonds

Computational chemistry provides powerful tools to calculate BDEs, offering a window into the electronic and steric factors that govern bond strength. The BDE of a C-F bond is defined as the enthalpy change required to homolytically cleave the bond, yielding a phenyl radical and a fluorine radical. The stability of the resulting aryl radical is a key determinant of the C-F bond strength.

Detailed Research Findings

Computational studies on various fluorinated benzenes reveal a significant dependence of the C-F BDE on the nature and position of other substituents on the aromatic ring. The presence of a substituent at the ortho position to the fluorine atom can exert both electronic and steric effects that modulate the C-F bond strength.

Research has shown that the C-F bond energies in fluoroarenes can be systematically influenced by the number and location of other fluorine substituents. For instance, it has been computationally demonstrated that C-F bonds tend to weaken as the number of ortho-fluorine substituents increases. whiterose.ac.ukcore.ac.uk This effect is attributed in part to the electronic repulsion between the fluorine atoms. While a cyclohexyl group is electronically and sterically different from a fluorine atom, this highlights the sensitivity of the C-F BDE to its immediate environment.

In the case of this compound, the cyclohexyl group is generally considered to be a weak electron-donating group through inductive effects. Electron-donating groups can influence the stability of the aryl radical formed upon C-F bond cleavage. However, the steric bulk of the cyclohexyl group is also expected to play a significant role. Steric hindrance between the cyclohexyl group and the fluorine atom can potentially lead to a slight elongation and weakening of the C-F bond.

To illustrate the effect of an ortho-alkyl substituent, we can consider computational data for simpler analogs such as 2-methylfluorobenzene (o-fluorotoluene). While specific BDE values are not consistently reported across different computational methods, the general trend observed is that the introduction of an ortho-alkyl group has a relatively modest effect on the C-F BDE compared to the unsubstituted fluorobenzene.

The following interactive data table presents computationally derived C-F bond dissociation energies for fluorobenzene and related compounds to provide a comparative context.

The values in the table demonstrate the general magnitude of the C-F BDE in aromatic systems. For this compound, it is hypothesized that the combination of the weak electron-donating nature and the significant steric hindrance of the cyclohexyl group would likely result in a C-F BDE that is slightly lower than that of unsubstituted fluorobenzene. The steric strain induced by the bulky ortho substituent could lead to a less stable ground state, thereby lowering the energy required to break the C-F bond.

Computational studies focusing on the precise impact of bulky alkyl groups at the ortho position are needed to quantify this effect for this compound. Such studies would typically employ high-level quantum chemical methods, such as Density Functional Theory (DFT) or more advanced ab initio methods, to accurately model the electronic structure and energetics of the molecule and the resulting radical species. chemrxiv.org

Role of 1 Cyclohexyl 2 Fluorobenzene in Advanced Organic Synthesis Research

Building Block for Complex Molecular Architectures

In the realm of organic chemistry, a "building block" refers to a molecular fragment or a chemical compound with reactive functional groups that is used for the modular, bottom-up assembly of more complex molecular structures. wikipedia.org These building blocks are instrumental in creating a wide array of molecular architectures, including nanoparticles, metal-organic frameworks, and intricate organic molecules. wikipedia.orgsigmaaldrich.com The use of well-defined building blocks allows for precise control over the final structure of a compound. wikipedia.org

1-Cyclohexyl-2-fluorobenzene serves as a crucial building block in the synthesis of sophisticated molecular architectures. fluorochem.co.uk Its unique structure, combining a bulky, non-polar cyclohexyl group with a polar, electron-withdrawing fluorine atom on an aromatic ring, provides a versatile scaffold for constructing larger, more complex molecules. nih.gov The presence of both aliphatic and aromatic moieties allows for selective functionalization and the introduction of diverse chemical properties into the target molecule. fluorochem.co.ukst-andrews.ac.uk

The fluorinated benzene (B151609) ring is a particularly important feature. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, binding affinity, and lipophilicity. st-andrews.ac.uk The cyclohexyl group, on the other hand, can influence the molecule's conformational flexibility and steric profile, which are critical for its interaction with biological targets or for defining the physical properties of materials. nih.gov